Methyl 7-chloroisoquinoline-3-carboxylate
Description
Historical Context and Evolution of Isoquinoline (B145761) Synthesis
The journey into isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated the parent compound from coal tar. chemicalbook.comwikipedia.org This discovery spurred intense interest in developing methods to construct this valuable heterocyclic system in the laboratory. The late 19th and early 20th centuries saw the emergence of several foundational synthetic methods that remain relevant today.
Key among these are the Bischler-Napieralski reaction , the Pictet-Spengler reaction , and the Pomeranz-Fritsch reaction . wikipedia.orgnumberanalytics.com The Pomeranz-Fritsch reaction, first described independently by Cäsar Pomeranz and Paul Fritsch in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring. thermofisher.comwikipedia.orgorganicreactions.org These classical methods provided access to the core isoquinoline structure and laid the groundwork for the synthesis of a multitude of derivatives, driving research into their properties and applications. numberanalytics.comontosight.ai Over the decades, these initial methods have been refined, and new strategies, including transition-metal-catalyzed reactions, have been developed to allow for more efficient and diverse synthesis. nih.gov
Importance of Halogenated and Esterified Isoquinolines in Organic Synthesis
The strategic introduction of functional groups onto the isoquinoline core is crucial for tuning its chemical and biological properties. Halogen (e.g., chloro, bromo) and ester substituents are particularly significant in synthetic chemistry for several reasons.
A halogen atom, such as the chloro group in Methyl 7-chloroisoquinoline-3-carboxylate, serves as a versatile synthetic "handle." While traditionally seen as a deactivating group, its true value lies in its ability to participate in a wide range of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.govacs.org This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of highly complex molecular architectures from a relatively simple halogenated precursor. scilit.commdpi.com
The methyl ester functional group also provides a critical point for molecular diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or various other functional groups. This flexibility is paramount in medicinal chemistry for creating libraries of related compounds to explore structure-activity relationships (SAR).
Scope and Research Focus on this compound
This article focuses specifically on the chemical compound This compound . It serves as an exemplary case of a bifunctional isoquinoline derivative, possessing both a synthetically useful halogen and an ester group. The following sections will provide a detailed examination of its synthesis, physicochemical characteristics, and chemical reactivity. Furthermore, the article will explore its significance as a key building block in the fields of medicinal chemistry and materials science, highlighting the potential research avenues that emanate from its unique molecular structure.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-chloroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOINENCXVRJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591232 | |
| Record name | Methyl 7-chloroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365998-38-5 | |
| Record name | Methyl 7-chloroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 7 Chloroisoquinoline 3 Carboxylate
Strategies for Isoquinoline (B145761) Core Construction
The formation of the bicyclic isoquinoline core is a fundamental step in the synthesis of Methyl 7-chloroisoquinoline-3-carboxylate. Various synthetic strategies have been developed to achieve this, each with distinct advantages concerning substrate scope, efficiency, and functional group tolerance.
Classical Cyclization Reactions (e.g., Pictet-Gams, Bischler-Napieralski)
Classical named reactions provide robust and well-established routes to the isoquinoline skeleton. The Bischler-Napieralski reaction and its variant, the Pictet-Gams synthesis, are cornerstone methods that build the heterocyclic ring through intramolecular electrophilic aromatic substitution.
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org The reaction proceeds via an initial amide activation followed by an intramolecular electrophilic attack on the electron-rich aromatic ring to form a 3,4-dihydroisoquinoline (B110456) intermediate. nrochemistry.comorganic-chemistry.org This intermediate can then be dehydrogenated to the fully aromatic isoquinoline. nrochemistry.com For the synthesis of a 7-chloro-substituted isoquinoline, this method would necessitate a starting β-phenylethylamine with a chlorine atom at the meta-position relative to the ethylamine (B1201723) side chain. The reaction is most effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com
The Pictet-Gams synthesis is a modification of the Bischler-Napieralski reaction that utilizes a β-hydroxy-β-phenylethylamide as the starting material. pharmaguideline.comquimicaorganica.org This approach has the advantage of directly producing the aromatic isoquinoline without a separate oxidation step, as the hydroxyl group facilitates dehydration during the cyclization process under strong acidic and dehydrating conditions. wikipedia.org
| Reaction | Starting Material | Key Reagents | Intermediate/Product | Key Feature |
|---|---|---|---|---|
| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | Requires subsequent oxidation to form isoquinoline. nrochemistry.comwikipedia.org |
| Pictet-Gams | β-Hydroxy-β-phenylethylamide | POCl₃, P₂O₅ (strong dehydrating Lewis acids) | Isoquinoline | Directly yields the aromatic isoquinoline. wikipedia.orgpharmaguideline.com |
Transition Metal-Catalyzed Annulations (e.g., Rhodium(III)-catalyzed oxidative coupling/annulation)
Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for heterocycle construction. Rhodium(III)-catalyzed C-H activation and annulation represents a highly efficient and atom-economical strategy for synthesizing substituted isoquinolines. rsc.orgacs.org These methods typically involve the coupling of an aryl precursor, such as an O-acyl oxime or a benzimidate, with an alkyne or another coupling partner. acs.orgrsc.org
The general mechanism involves the directed C-H activation of the aryl precursor by the Rh(III) catalyst, followed by insertion of the alkyne and subsequent reductive elimination to form the isoquinoline ring and regenerate the active catalyst. acs.org This approach offers high regioselectivity and functional group tolerance. The synthesis of isoquinoline-3-carboxylate esters can be achieved by using appropriately substituted alkynes, such as propiolates. The presence and position of substituents on the final isoquinoline ring are dictated by the substitution patterns of the starting aryl precursor and the alkyne.
| Catalyst System | Aryl Precursor Example | Coupling Partner | Key Advantage | Reference |
|---|---|---|---|---|
| [Cp*RhCl₂]₂/NaOAc | Aryl Ketone O-acyloxime | Internal Alkyne | Redox-neutral sequence, N-O bond as internal oxidant. | acs.org |
| Rh(III) Catalyst | Benzimidate | Allyl Carbonate (C2 synthon) | Rapid and efficient process with H₂ evolution. | rsc.org |
| Rh(III) Catalyst | Isoquinolone | Allyl Alcohol (C1 synthon) | High atom economy, applicable to one-pot synthesis. | rsc.org |
Skeletal Editing Approaches for Isoquinoline Formation
Skeletal editing is a cutting-edge synthetic paradigm that involves the direct transformation of one molecular core into another, often through atom insertion, deletion, or rearrangement. bioengineer.orgacs.org This strategy provides novel and powerful routes to complex molecular architectures that may be difficult to access through traditional methods. researchgate.net
One such approach involves the conversion of indenes into isoquinolines in a single step. chemistryworld.com This transformation represents a formal exchange of a carbon atom for a nitrogen atom within the five-membered ring, followed by rearrangement to the stable isoquinoline skeleton. Another innovative method describes the metamorphosis of 2-arylquinazolinones into 1-aminoisoquinolines via a ruthenium-catalyzed [4+2] annulation with sulfoxonium ylides. researchgate.netthieme-connect.com These skeletal editing strategies highlight a shift from stepwise functionalization to direct architectural manipulation of molecular frameworks, offering efficient access to diverse isoquinoline derivatives. bioengineer.org
Regioselective Introduction of the C-7 Chloro-Substituent
The placement of the chlorine atom specifically at the C-7 position of the isoquinoline ring is a critical challenge. This can be accomplished either by direct halogenation of a pre-formed isoquinoline core or by constructing the ring from a precursor that already contains the chlorine atom in the correct position.
Direct Halogenation Protocols (e.g., C-H Functionalization, Oxidative Halogenation)
Direct C-H functionalization is an attractive strategy that avoids the need for pre-functionalized substrates, thereby improving step- and atom-economy. mdpi.com The regioselectivity of direct halogenation on the isoquinoline nucleus is governed by the electronic properties of the ring and its substituents. The isoquinoline ring is generally electron-deficient, making electrophilic substitution challenging.
However, C-H activation can be facilitated through the use of transition metal catalysts or by modifying the substrate, for instance, by forming the corresponding N-oxide. researchgate.net Isoquinoline N-oxides can be regioselectively chlorinated at the C2 position using reagents like PPh₃/Cl₃CCN. researchgate.net Achieving chlorination at the C-7 position via direct C-H activation often requires specific directing groups that can coordinate to a metal catalyst and guide the halogenation to the desired site. nih.govscilit.com The development of methods for the regioselective direct C-H functionalization of quinoline (B57606) and isoquinoline derivatives is an active area of research, as it provides access to libraries of compounds that are otherwise difficult to synthesize. mdpi.com
Pre-functionalization and Cross-Coupling Strategies
An alternative and often more reliable approach to ensure the correct regiochemistry is to use a starting material that already incorporates the chloro-substituent. In the context of classical cyclization methods like the Bischler-Napieralski reaction, this would involve starting with a 3-chlorophenethylamine derivative. The cyclization of the corresponding amide would then directly yield the 7-chlorodihydroisoquinoline skeleton.
Another strategy involves synthesizing an isoquinoline with a different functional group at the C-7 position, such as a bromo, iodo, or triflate group, which can then be converted to the chloro-substituent via transition-metal-catalyzed cross-coupling reactions or other nucleophilic substitution methods. For instance, a 7-aminoisoquinoline could be converted to the 7-chloro derivative via a Sandmeyer reaction. Similarly, a 7-hydroxyisoquinoline (B188741) could potentially be converted to the target chloride. These pre-functionalization strategies provide a high degree of control over the final substitution pattern of the isoquinoline product.
Multi-step Synthetic Routes for Chloroisoquinoline Scaffolds
The formation of the bicyclic chloroisoquinoline framework is the foundational step in synthesizing the target compound. Various classical and modern synthetic methods have been developed to construct this privileged heterocyclic system. These routes often involve the cyclization of appropriately substituted benzene (B151609) derivatives.
Classic methodologies for isoquinoline synthesis, which can be adapted for chlorinated analogues, include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions. wikipedia.org For instance, the Pomeranz–Fritsch reaction utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal, which react in an acidic medium to form the isoquinoline ring. wikipedia.org By starting with a chlorinated benzaldehyde, this method can be used to introduce the chlorine atom onto the benzene portion of the scaffold.
Modern approaches often rely on transition-metal-catalyzed reactions, which offer high efficiency and regioselectivity. Ruthenium-catalyzed cyclization of substituted N-methoxy benzimidoyl halides with alkynes provides a regioselective route to 1-haloisoquinolines. rsc.org Another strategy involves the palladium-catalyzed tandem allylation and intramolecular amination of a benzylamine (B48309) with an allyl acetate (B1210297) to generate the isoquinoline scaffold. nih.gov These methods highlight the versatility of organometallic chemistry in constructing complex heterocyclic systems.
A three-step synthesis starting from commercially available 4,7-dichloroquinoline (B193633) demonstrates a common strategy for functionalizing a pre-existing chloroisoquinoline core. mdpi.com This sequence involves N-oxidation, followed by C2-amidation and a subsequent nucleophilic aromatic substitution at the C4 position, illustrating how a readily available scaffold can be modified to create more complex derivatives. mdpi.com Continuous flow chemistry has also been applied to the multi-step synthesis of natural products containing heterocyclic scaffolds, showcasing a modern paradigm for molecular assembly that can enhance efficiency and automation. syrris.jprsc.org
Table 1: Comparison of Selected Synthetic Routes to Isoquinoline Scaffolds
| Method | Key Reactants | Catalyst/Conditions | Outcome | Reference |
| Pomeranz–Fritsch | Benzaldehyde, Aminoacetoaldehyde diethyl acetal | Acid medium | Unsubstituted or substituted isoquinoline | wikipedia.org |
| Bischler-Napieralski | β-Phenylethylamine | Dehydrating agent (e.g., P₂O₅, POCl₃) | 3,4-Dihydroisoquinoline (then oxidized) | wikipedia.org |
| Ru-catalyzed Cyclization | N-methoxy benzimidoyl halides, Alkynes | Ruthenium catalyst, CsOAc | Substituted 1-haloisoquinolines | rsc.org |
| Pd-catalyzed Tandem Rxn | Benzylamine, Allyl acetate | Palladium catalyst | Isoquinoline scaffold | nih.gov |
Esterification at the C-3 Position
Once the 7-chloroisoquinoline-3-carboxylic acid precursor is obtained, the final step is the formation of the methyl ester. This can be achieved through several distinct chemical transformations.
The most common method for converting a carboxylic acid to its corresponding ester is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, methanol (B129727) is typically used in large excess, often serving as the solvent. masterorganicchemistry.commasterorganicchemistry.com
The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.comyoutube.com This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, followed by deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comlibretexts.org Removing the water as it is formed, for instance by using a Dean-Stark apparatus, can also be employed to shift the equilibrium toward the product side. masterorganicchemistry.com
Various solid-acid catalysts, such as porous phenolsulfonic acid-formaldehyde (PSF) resins and silica (B1680970) chloride, have been developed to facilitate easier workup and catalyst recycling, offering a more environmentally benign approach to direct esterification. organic-chemistry.org
Table 2: Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Key Conditions | Product | Reference |
| 7-chloroisoquinoline-3-carboxylic acid | Methanol | H₂SO₄ or TsOH | Reflux in excess methanol | This compound | masterorganicchemistry.commasterorganicchemistry.com |
| General R-COOH | R'-OH | Acid (H⁺) | Excess alcohol and/or water removal | R-COOR' | libretexts.org |
Alkoxycarbonylation Approaches
In a typical reaction, a substrate such as 7-chloro-3-haloisoquinoline would be subjected to a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand, a base, and a source of carbon monoxide, with methanol serving as both the reagent and solvent. The catalytic cycle generally involves oxidative addition of the palladium complex to the carbon-halogen bond, followed by CO insertion and subsequent reductive elimination with methanol to form the methyl ester. Photoredox catalysis has also been employed for the radical alkoxycarbonylation of allenes, demonstrating novel approaches to forming ester functionalities. rsc.org
The methyl ester at the C-3 position can also be generated through the chemical transformation of other functional groups. ub.eduslideshare.net This approach, known as functional group interconversion (FGI), provides synthetic flexibility. For example, a 7-chloroisoquinoline-3-carbonitrile (B1432639) could serve as a precursor. The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which is then esterified as described previously. Alternatively, the nitrile can be directly converted to the methyl ester via acid-catalyzed alcoholysis, often by bubbling HCl gas through a solution of the nitrile in methanol.
Another potential precursor is a 7-chloroisoquinoline-3-carboxamide. Similar to nitriles, amides can be hydrolyzed to the carboxylic acid and subsequently esterified. vanderbilt.edu Alternatively, direct conversion of the primary amide to an ester can sometimes be achieved under specific conditions. Furthermore, if a 7-chloroisoquinoline-3-carbaldehyde (B8793659) were available, it could be oxidized to the carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), followed by esterification.
Table 3: Examples of Functional Group Interconversions to Esters
| Starting Functional Group at C-3 | Reagents/Steps | Intermediate | Final Product | Reference |
| Nitrile (-CN) | 1. H₃O⁺, Δ 2. CH₃OH, H⁺ | Carboxylic Acid | Methyl Ester | vanderbilt.edu |
| Amide (-CONH₂) | 1. H₃O⁺, Δ 2. CH₃OH, H⁺ | Carboxylic Acid | Methyl Ester | vanderbilt.edu |
| Aldehyde (-CHO) | 1. KMnO₄ or CrO₃ 2. CH₃OH, H⁺ | Carboxylic Acid | Methyl Ester | slideshare.net |
| Acyl Chloride (-COCl) | CH₃OH, Pyridine | N/A | Methyl Ester | vanderbilt.edu |
Applications and Research Significance
Role as a Key Intermediate in Medicinal Chemistry
The isoquinoline (B145761) nucleus is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals with activities ranging from anticancer to antimicrobial and anti-inflammatory. nih.govijpsjournal.com Compounds like this compound are not typically therapeutic agents themselves but serve as key intermediates in the synthesis of more complex, biologically active molecules. rsc.org
Its value lies in its potential for systematic modification at both the C-7 and C-3 positions. Synthetic chemists can utilize this scaffold to:
Generate libraries of diverse 7-substituted isoquinoline-3-carboxamides or -alcohols for screening against biological targets like kinases, proteases, or other enzymes.
Develop novel anticancer agents, as many functionalized isoquinolines have shown promise in this area. amerigoscientific.com
Explore new antibacterial or antifungal compounds, leveraging the isoquinoline core's known antimicrobial properties. nih.gov
By providing a reliable and versatile starting point, this compound facilitates the exploration of chemical space around the isoquinoline scaffold in the quest for new and effective drugs.
Potential Applications in Materials Science
The field of materials science has also found applications for rigid, aromatic heterocyclic systems like isoquinolines. amerigoscientific.comnumberanalytics.com These structures are often incorporated into organic materials designed for electronic or optical applications due to their inherent photophysical properties. acs.org
The structural features of this compound make it an interesting candidate for materials science research.
Luminescent Materials: Isoquinoline derivatives have been investigated for their fluorescent properties. acs.orgchemimpex.com By using cross-coupling reactions at the C-7 position to attach other conjugated aromatic systems, it may be possible to synthesize novel fluorophores with tailored emission wavelengths for use in sensors or organic light-emitting diodes (OLEDs). numberanalytics.com
Organic Conductors: The planar, electron-deficient nature of the isoquinoline ring system could be exploited in the design of new organic semiconductors or conductive polymers. amerigoscientific.com
The ability to functionalize the molecule at two distinct points allows for precise control over its final electronic and steric properties, which is a critical aspect of designing new functional materials.
Advanced Spectroscopic Characterization and Structural Analytics
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete structural map of Methyl 7-chloroisoquinoline-3-carboxylate can be established.
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of protons in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the methyl ester group.
The aromatic region would feature signals for the five protons on the bicyclic ring system. The proton at the C1 position is typically the most deshielded due to the influence of the neighboring nitrogen atom, appearing as a singlet at a high chemical shift. The proton at C4, also a singlet, is influenced by the adjacent ester group. The protons on the chlorinated benzene (B151609) ring (H5, H6, and H8) will exhibit splitting patterns consistent with their coupling relationships. The methyl group of the ester will appear as a sharp singlet, typically in the 3.9-4.1 ppm range, due to the deshielding effect of the adjacent oxygen and carbonyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | ~9.2 - 9.4 | s (singlet) | - |
| H-4 | ~8.4 - 8.6 | s (singlet) | - |
| H-5 | ~8.1 - 8.3 | d (doublet) | ~9.0 |
| H-6 | ~7.6 - 7.8 | dd (doublet of doublets) | ~9.0, ~2.0 |
| H-8 | ~8.0 - 8.2 | d (doublet) | ~2.0 |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound is expected to display 11 distinct signals corresponding to the 11 unique carbon atoms in the molecule.
The carbonyl carbon of the methyl ester group will appear significantly downfield, typically in the 165-170 ppm range. The nine carbons of the isoquinoline ring will resonate in the aromatic region (approximately 120-155 ppm). The carbon atom bonded to the chlorine (C7) will have its chemical shift influenced by the electronegativity of the halogen. The methyl carbon of the ester group will appear upfield, generally between 52-55 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~165 - 167 |
| C-1 | ~152 - 154 |
| C-3 | ~148 - 150 |
| C-4 | ~118 - 120 |
| C-4a | ~135 - 137 |
| C-5 | ~129 - 131 |
| C-6 | ~128 - 130 |
| C-7 | ~136 - 138 |
| C-8 | ~127 - 129 |
| C-8a | ~126 - 128 |
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the H-5 and H-6 signals, confirming their adjacent relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated aromatic carbon by linking the signals from the ¹H and ¹³C spectra (e.g., connecting the H-1 signal to the C-1 signal).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular framework. For example, correlations would be expected from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C-3 carbon, confirming the ester's position. Similarly, the H-1 proton would show a correlation to C-3 and C-8a, and the H-4 proton would show correlations to C-3, C-5, and C-4a.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and bonding arrangements within a molecule.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a complex series of bands corresponding to C=C and C=N stretching vibrations of the isoquinoline ring, C-O stretching of the ester, and the C-Cl stretching vibration.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3050 - 3100 | Medium |
| Aliphatic C-H Stretch (-OCH₃) | ~2950 - 2980 | Medium |
| C=O Stretch (Ester) | ~1720 - 1740 | Strong |
| Aromatic C=C/C=N Stretch | ~1580 - 1620 | Medium-Strong |
| C-O Stretch (Ester) | ~1250 - 1300 | Strong |
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying vibrations in non-polar bonds and symmetric vibrations, providing a more complete picture of the molecule's vibrational framework. The symmetric vibrations of the aromatic ring system are often more prominent in the Raman spectrum than in the IR spectrum. The C=C and C=N ring stretching modes would be expected to produce strong Raman signals. The C-Cl stretch would also be Raman active.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3050 - 3100 | Strong |
| Aromatic Ring Breathing Modes | ~1550 - 1610 | Strong |
| C=O Stretch (Ester) | ~1720 - 1740 | Weak-Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the conjugated π-electron system of the isoquinoline core.
The UV-Vis spectrum of a molecule is dictated by its chromophores. In this compound, the primary chromophore is the bicyclic aromatic isoquinoline ring, substituted with a chlorine atom and a methyl carboxylate group. These substituents can modulate the energy of the electronic transitions. Generally, aromatic systems like isoquinoline exhibit characteristic absorption bands corresponding to π → π* transitions. The presence of the chlorine atom and the ester group, acting as auxochromes, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε), known as bathochromic (red) or hypsochromic (blue) shifts.
Detailed experimental UV-Vis spectral data, including specific absorption maxima for this compound, are not extensively reported in publicly accessible scientific literature. However, the analysis of related isoquinoline and quinoline (B57606) structures allows for a general estimation of the expected spectral features. The spectrum would likely be characterized by multiple absorption bands in the UV region, typical for heteroaromatic compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
For this compound, mass spectrometric analysis confirms its molecular mass. Using Fast Atom Bombardment (FAB), a soft ionization technique, the protonated molecule [M+H]+ has been observed. sci-hub.ru The presence of the chlorine atom is a key isotopic marker, as it naturally occurs as two major isotopes, 35Cl and 37Cl, in an approximate ratio of 3:1. This results in a characteristic isotopic pattern for the molecular ion peak (M+) and any chlorine-containing fragments, with a second signal (M+2) at two mass units higher, having roughly one-third the intensity of the main peak.
The fragmentation of the molecular ion under mass spectrometry conditions would likely proceed through characteristic pathways for esters and chlorinated aromatic compounds. Potential fragmentation could include the loss of the methoxy (B1213986) group (•OCH3) or the entire methyl carboxylate radical (•COOCH3), followed by further fragmentation of the isoquinoline ring system.
| Technique | Ion Mode | Observed m/z | Assignment |
|---|---|---|---|
| Fast Atom Bombardment (FAB) | Positive | 242 | [M+H]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, offering a detailed portrait of the molecule's solid-state conformation.
To date, the single-crystal X-ray structure of this compound has not been reported in the primary scientific literature or deposited in crystallographic databases such as the Cambridge Structural Database (CSD). Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific intramolecular parameters are not available.
If a crystal structure were determined, it would definitively confirm the planarity of the isoquinoline ring system. It would also reveal the orientation of the methyl carboxylate substituent relative to the ring and detail any intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing arrangement. Such data would be invaluable for structure-based drug design and for understanding the compound's physicochemical properties.
Computational and Theoretical Investigations of Methyl 7 Chloroisoquinoline 3 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of molecules. DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with appropriate basis sets like 6-311++G(d,p), are frequently used to perform these calculations in the gas phase or in solution. dergipark.org.trscielo.org.mx
The first step in computational analysis is the geometry optimization of the molecule to find its most stable three-dimensional structure. For Methyl 7-chloroisoquinoline-3-carboxylate, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state on the potential energy surface. scielo.org.mxdtic.mil
Conformational analysis is particularly important for the methyl carboxylate group, which can rotate around the C-C bond connecting it to the isoquinoline (B145761) ring. This rotation can lead to different conformers, such as cis and trans forms, which may have different energies and populations at thermal equilibrium. dergipark.org.tr Theoretical calculations can identify the most stable conformer and the energy barriers between different conformations. For similar quinoline (B57606) derivatives, studies have shown that different conformers can exist with a calculated energy difference between them. dergipark.org.tr
Table 1: Representative Optimized Geometrical Parameters for a Quinoline Derivative Core Structure
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.74 | - | - |
| C-N (ring) | 1.32 - 1.38 | 117 - 123 | 0 - 1 |
| C-C (ring) | 1.39 - 1.42 | 118 - 122 | 0 - 1 |
| C-C (ester) | 1.50 | - | - |
| C=O | 1.21 | 125 | 180 (trans) / 0 (cis) |
| C-O (ester) | 1.35 | 115 | - |
| O-CH₃ | 1.44 | - | - |
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ekb.egajchem-a.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical stability and reactivity. ekb.egmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. mdpi.com For analogous quinoline derivatives, DFT calculations have been used to determine these energy gaps, providing insights into their electronic behavior. dergipark.org.tr
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Note: The values in this table are representative of typical HOMO and LUMO energies and the resulting energy gap for chloro-substituted quinoline derivatives as determined by DFT calculations. Specific values for this compound would require a dedicated computational study.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netnih.gov The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. wolfram.comnih.gov Green areas represent regions of neutral potential. wolfram.com
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylate group, indicating these are the primary sites for electrophilic interactions. nih.gov Regions of positive potential would be expected around the hydrogen atoms.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can also predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. scielo.org.mxsharif.edu These calculated shifts are typically compared with experimental values, and a good correlation provides strong support for the proposed molecular structure. sharif.eduresearchgate.net To improve accuracy, theoretical calculations are often performed in a solvent model that mimics the experimental conditions. scielo.org.mx
Table 3: Representative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts
| Proton | Theoretical Chemical Shift (ppm) |
| H (ring) | 7.5 - 8.5 |
| O-CH₃ | 3.8 - 4.2 |
Note: This table provides a general range of expected ¹H NMR chemical shifts for the protons in this compound based on computational predictions for similar structures. Actual experimental values may vary.
Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated vibrational frequencies with the experimental IR spectrum, the different vibrational modes of the molecule can be assigned. researchgate.net It is common practice to scale the calculated frequencies by a scaling factor to account for the approximations in the theoretical methods and to improve the agreement with experimental data. researchgate.net
Table 4: Representative Predicted Vibrational Frequencies and Their Assignments
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3050 - 3150 |
| C-H stretching (methyl) | 2950 - 3000 |
| C=O stretching (ester) | 1700 - 1730 |
| C=N stretching (ring) | 1600 - 1650 |
| C=C stretching (ring) | 1450 - 1600 |
| C-Cl stretching | 700 - 800 |
Note: This table presents typical predicted vibrational frequencies for the functional groups present in this compound. These values are based on DFT calculations for molecules with similar structural motifs.
Role in Contemporary Organic Synthesis and Chemical Research
Applications as a Building Block in Heterocyclic Chemistry
The isoquinoline (B145761) nucleus is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. Methyl 7-chloroisoquinoline-3-carboxylate serves as a foundational element in the construction of various fused heterocyclic systems. The reactivity of the chloro- and ester- functionalities allows for annulation reactions, where additional rings are fused onto the isoquinoline core, leading to novel polycyclic heteroaromatic compounds. For instance, derivatives of 7-chloroquinoline-3-carboxylic acid can undergo reactions with bifunctional nucleophiles to construct new heterocyclic rings. nih.gov While direct examples for the specific methyl ester are not extensively documented, the general reactivity pattern of the 7-chloroquinoline/isoquinoline scaffold suggests its utility in building complex heterocyclic systems. nih.gov
Contribution to the Synthesis of Complex Organic Architectures
The utility of this compound extends to the synthesis of intricate organic molecules. The chloro substituent at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. google.com This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, thereby enabling the construction of highly functionalized and sterically demanding molecular frameworks. The ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides and esters, respectively, further expanding the molecular complexity.
A key intermediate for the synthesis of Roxadustat, 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate, highlights the importance of substituted isoquinoline-3-carboxylates in the preparation of complex, biologically active molecules. google.com
Development of Novel Synthetic Methodologies and Strategies
The reactivity of the 7-chloro position on the isoquinoline ring makes this compound an excellent substrate for the development and optimization of new synthetic methods. In particular, it is a valuable scaffold for exploring the scope and limitations of various palladium-catalyzed cross-coupling reactions.
| Coupling Reaction | Description | Potential Application with this compound |
| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org | The 7-chloro position can be coupled with a variety of boronic acids or esters to introduce new carbon-carbon bonds. researchgate.net |
| Sonogashira Coupling | A palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org | The 7-chloro position can be coupled with terminal alkynes to introduce alkynyl moieties. |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netyoutube.com | The 7-chloro position can be functionalized with a wide range of primary and secondary amines. |
These reactions, when applied to this compound, not only lead to new derivatives but also contribute to the advancement of synthetic methodology by demonstrating the utility of these reactions on a specific heterocyclic system.
Utility in Scaffold Derivatization and Diversification for Chemical Libraries
In the field of medicinal chemistry and drug discovery, the generation of chemical libraries with high structural diversity is crucial for identifying new lead compounds. nih.govfrontiersin.org this compound is an ideal starting point for the creation of such libraries through a process known as diversity-oriented synthesis. nih.govrsc.org The two distinct functional groups allow for a modular and divergent synthetic approach.
For example, the 7-chloro position can be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce a first point of diversity. Subsequently, the methyl ester at the 3-position can be hydrolyzed and converted into an amide library by coupling with a diverse set of amines. This two-dimensional diversification strategy allows for the rapid generation of a large number of unique compounds based on the 7-substituted isoquinoline-3-carboxamide (B1590844) scaffold. Such libraries are invaluable for screening against biological targets to identify new therapeutic agents. mdpi.com
Emerging Research Frontiers
Exploration of Unconventional Synthetic Pathways
Classical methods for isoquinoline (B145761) synthesis, including the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions and offer limited substrate scope. researchgate.net Modern synthetic chemistry is increasingly exploring unconventional pathways that provide milder reaction conditions, greater efficiency, and novel reactivity patterns.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules. nih.gov This method allows for the generation of radical intermediates under mild conditions, enabling unique bond formations that are inaccessible through traditional methods. For instance, the photoredox-catalyzed dearomative [3+2] cycloaddition of isoquinolines with enones provides access to complex benzotropane derivatives. nih.gov Another approach involves the Minisci-type hydroxyfluoroalkylation of isoquinolines, which proceeds via a radical pathway initiated by a photocatalyst. acs.org These methods offer the potential for the direct functionalization of the isoquinoline core, providing a more atom-economical route to compounds like Methyl 7-chloroisoquinoline-3-carboxylate.
Transition-Metal-Catalyzed C-H Activation: Direct C-H bond activation has revolutionized the synthesis of heterocyclic compounds by offering a more direct and atom-economical approach to functionalization. researchgate.netacs.org Transition metals such as rhodium, ruthenium, and palladium are commonly employed to catalyze the annulation of various starting materials to form the isoquinoline scaffold. researchgate.netijpsjournal.com For example, Rh(III)-catalyzed C-H activation of benzamides and annulation with internal alkynes is a versatile method for synthesizing substituted isoquinolones, which can be further transformed into isoquinolines. mdpi.com These methods often exhibit high regioselectivity and functional group tolerance, making them attractive for the synthesis of complex molecules.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. numberanalytics.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. numberanalytics.com This technology is particularly well-suited for photochemical reactions, where the efficient irradiation of the reaction mixture is crucial. A telescoped flow process combining photoisomerization and cyclization has been developed for the synthesis of quinolines, a strategy that could be adapted for isoquinoline synthesis. researchgate.net
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. numberanalytics.com While still an emerging area for isoquinoline synthesis, biocatalysis holds significant promise for the enantioselective synthesis of chiral isoquinoline derivatives. numberanalytics.com Enzymes can be engineered to perform specific transformations, providing access to complex molecules that are difficult to synthesize using traditional chemical methods.
Advanced Analytical Techniques for In Situ Reaction Monitoring and Product Characterization
The optimization of synthetic reactions and the comprehensive characterization of products are crucial for developing robust and efficient chemical processes. Advanced analytical techniques that allow for real-time, in situ monitoring are invaluable for gaining a deeper understanding of reaction mechanisms and kinetics.
In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the in situ monitoring of chemical reactions. iastate.edu By acquiring spectra at regular intervals throughout a reaction, it is possible to track the consumption of reactants, the formation of products, and the appearance of any intermediates. researchgate.net This real-time data provides valuable insights into the reaction kinetics and mechanism, facilitating rapid optimization. For heterogeneous reactions, specialized equipment has been developed to ensure proper mixing within the NMR tube. researchgate.net
Real-Time Mass Spectrometry: Mass spectrometry (MS) techniques that operate under ambient conditions, such as Direct Analysis in Real Time (DART-MS) and Atmospheric Solids Analysis Probe (ASAP-MS), have emerged as powerful tools for the rapid analysis of reaction mixtures without the need for sample preparation. nih.gov These methods provide near-instantaneous information on the molecular weight of reactants, products, and byproducts, allowing for real-time reaction monitoring. acs.orgnih.gov This capability is particularly useful for identifying transient intermediates and for high-throughput screening of reaction conditions.
| Analytical Technique | Principle | Application in Synthesis | Advantages |
| In Situ NMR | Measures the magnetic properties of atomic nuclei. | Real-time monitoring of reactant consumption and product formation. | Provides detailed structural information and quantitative data on reaction kinetics. |
| DART-MS | Ionization of analytes in their native state at atmospheric pressure. | Rapid screening of reaction progress and identification of products and byproducts. | Minimal sample preparation, fast analysis times. |
| ASAP-MS | Desorption and ionization of solid and liquid samples using heated nitrogen gas. | Direct analysis of reaction mixtures to monitor progress and confirm product formation. | Rapid analysis without the need for chromatography. |
Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is transforming the field of chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes.
Predicting Reaction Outcomes: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new, untested reactions. mit.eduacs.org These models can learn complex relationships between reactants, reagents, and reaction conditions to forecast the major product and potential byproducts. rjptonline.org For example, a random forest algorithm has been successfully used to predict the performance of C-N cross-coupling reactions, a common transformation in the synthesis of nitrogen-containing heterocycles. semanticscholar.orgovid.com This predictive capability can significantly reduce the number of experiments required to optimize a reaction, saving time and resources.
Sustainable and Green Chemistry Approaches in Functionalized Isoquinoline Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of functionalized isoquinolines.
Green Solvents: The choice of solvent can have a significant impact on the environmental footprint of a chemical reaction. Researchers are exploring the use of more sustainable solvents, such as water, polyethylene (B3416737) glycol (PEG), and bio-based solvents like eucalyptol, for the synthesis of nitrogen-containing heterocycles. mdpi.comresearchgate.net Water is an attractive solvent due to its low cost, non-toxicity, and non-flammability. tandfonline.com PEG is a biodegradable and non-volatile solvent that can often be recycled. researchgate.net
Energy-Efficient Synthesis: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods. numberanalytics.com Microwave irradiation can significantly reduce reaction times and improve yields by promoting rapid and uniform heating of the reaction mixture. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including isoquinolines. researchgate.net Additionally, solvent-free reaction conditions, where the reactants are mixed without a solvent, represent another important green chemistry approach. rsc.org
| Green Chemistry Approach | Description | Examples in Isoquinoline Synthesis |
| Use of Green Solvents | Replacing hazardous organic solvents with more environmentally benign alternatives. | Water, Polyethylene Glycol (PEG), Eucalyptol. |
| Microwave-Assisted Synthesis | Utilizing microwave energy to accelerate chemical reactions. | Rapid synthesis of substituted isoquinolines. |
| Solvent-Free Reactions | Conducting reactions in the absence of a solvent. | Three-component reactions to form isoquinazoline derivatives. |
| Biocatalysis | Employing enzymes as catalysts for chemical transformations. | Enantioselective synthesis of chiral isoquinoline alkaloids. numberanalytics.com |
Q & A
Q. What are the optimal synthetic routes for Methyl 7-chloroisoquinoline-3-carboxylate, and how can reaction conditions be tailored to improve yield?
this compound can be synthesized via multi-step halogenation and esterification reactions. Key steps include selective bromination/chlorination at the 7-position using inert solvents (e.g., dichloromethane) at low temperatures to avoid side reactions . Hydrolysis of precursor esters (e.g., ethyl or methyl esters) under controlled acidic or basic conditions is critical to achieving high purity. Reaction parameters such as temperature (0–5°C for halogenation), solvent polarity, and catalyst choice (e.g., Lewis acids) significantly impact yield. Thin-layer chromatography (TLC) is recommended to monitor reaction progress .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the isoquinoline ring, with characteristic shifts for the methyl ester (~3.9 ppm in ¹H NMR) and chlorine atom (deshielding effects in ¹³C NMR) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity assessment via HPLC with UV detection (λ = 254 nm) ensures >95% purity. X-ray crystallography (discussed below) provides definitive structural confirmation .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during refinement?
SHELXL is widely used for small-molecule refinement. Key steps include:
- Inputting HKL-5 format data from diffractometers.
- Assigning anisotropic displacement parameters for non-hydrogen atoms.
- Addressing twinning or disorder using the TWIN/BASF commands. Challenges include handling weak high-angle data (common in chlorinated compounds due to heavy-atom effects) and resolving hydrogen bonding networks. The program’s robust handling of high-resolution data (d-spacing < 0.8 Å) makes it suitable for precise electron density mapping .
Q. What mechanistic insights explain the contradictory antimicrobial activity reported for this compound derivatives in different studies?
Discrepancies in biological activity may arise from:
- Structural variations : Minor substituent changes (e.g., fluoro vs. chloro at position 7) alter steric and electronic interactions with bacterial enzymes .
- Assay conditions : MIC values vary with bacterial strain (Gram-positive vs. Gram-negative) and culture media pH.
- Metabolic stability : Ester hydrolysis in vivo (to 7-chloroisoquinoline-3-carboxylic acid) can enhance or diminish activity depending on the target’s cellular localization. Dose-response studies and molecular docking simulations (e.g., using AutoDock Vina) are recommended to resolve contradictions .
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound analogs?
SAR optimization involves:
- Substituent screening : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 1 or 4 to enhance target binding .
- Scaffold hopping : Replacing the ester group with amides (e.g., -CONH₂) to improve metabolic stability .
- Pharmacophore mapping : Using 3D-QSAR models to identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions. Biological testing should include cytotoxicity assays (e.g., against HEK-293 cells) to exclude non-specific effects .
Methodological Best Practices
- Synthetic Optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., temperature, solvent ratio) .
- Data Interpretation : Cross-validate crystallographic results with DFT calculations (e.g., Gaussian 16) to confirm bond angles and torsional strain .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate results across multiple assay platforms (e.g., microdilution vs. disk diffusion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
